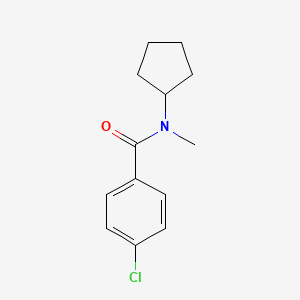

4-chloro-N-cyclopentyl-N-methylbenzamide

Description

Properties

IUPAC Name |

4-chloro-N-cyclopentyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWISTPJOTUVWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-N-cyclopentyl-N-methylbenzamide: Molecular Structure, Physicochemical Properties, and Synthetic Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-N-cyclopentyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to project its physicochemical properties, outline robust synthetic and analytical protocols, and discuss its potential biological significance.

Molecular Structure and Chemical Identity

This compound possesses a well-defined molecular architecture, the understanding of which is fundamental to predicting its chemical behavior and biological interactions. The core of the molecule is a benzamide moiety, characterized by a benzene ring substituted with a carboxamide group. The para-position of the benzene ring is substituted with a chlorine atom, which is known to influence the electronic properties and reactivity of the aromatic system.[1] The amide nitrogen is disubstituted with a cyclopentyl group and a methyl group, rendering it a tertiary amide.

Key Structural Features:

-

4-Chlorobenzoyl Group: The electron-withdrawing nature of the chlorine atom at the para position can enhance the electrophilicity of the carbonyl carbon and influence the acidity of protons on adjacent groups.

-

Tertiary Amide: The N,N-disubstitution prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which is expected to impact its physical properties such as melting and boiling points.[2]

-

Cyclopentyl and Methyl Groups: These aliphatic substituents contribute to the overall lipophilicity of the molecule.

Chemical Identifiers (Predicted):

| Identifier | Value |

| Molecular Formula | C13H16ClNO |

| Molecular Weight | 237.72 g/mol |

| IUPAC Name | This compound |

| SMILES | CN(C1CCCC1)C(=O)C2=CC=C(Cl)C=C2 |

| InChI | InChI=1S/C13H16ClNO/c1-15(11-7-3-4-8-11)13(16)10-5-9(14)6-10/h5-6,11H,3-4,7-8H2,1-2H3 |

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. In the absence of direct experimental data for this compound, the following properties are predicted based on the analysis of its structural analogues, 4-chloro-N-methylbenzamide and 4-chloro-N-cyclopentylbenzamide.

Predicted Physicochemical Properties:

| Property | Predicted Value/Observation | Rationale and Comparative Insights |

| Appearance | White to off-white solid | Analogous benzamides, such as 4-chloro-N-methylbenzamide, are typically white to off-white solids at room temperature.[1] |

| Melting Point | Moderately high | The presence of a rigid aromatic ring and a polar amide group suggests a relatively high melting point. However, as a tertiary amide, it will lack the hydrogen bonding of primary and secondary amides, likely resulting in a lower melting point than 4-chloro-N-cyclopentylbenzamide. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO); limited solubility in water. | The hydrophobic chlorophenyl and cyclopentyl groups will limit aqueous solubility, while the overall organic character will favor solubility in organic solvents, a common characteristic of benzamide derivatives.[1] |

| Lipophilicity (LogP) | High | The presence of the chlorophenyl and cyclopentyl moieties is expected to confer significant lipophilicity, which is a key factor in its potential as a bioactive molecule. |

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of this compound can be approached through a few reliable methods common in organic synthesis. A highly plausible route involves the N-methylation of a precursor, 4-chloro-N-cyclopentylbenzamide.

Synthesis of 4-chloro-N-cyclopentylbenzamide (Precursor)

This precursor can be synthesized via the acylation of cyclopentylamine with 4-chlorobenzoyl chloride.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopentylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Methylation of 4-chloro-N-cyclopentylbenzamide

The final step is the methylation of the secondary amide. Traditional methods often use strong bases and methyl halides, but more modern and selective methods are available.[3]

Step-by-Step Protocol (Using a Quaternary Ammonium Salt): [3][4]

-

Reaction Setup: To a solution of 4-chloro-N-cyclopentylbenzamide (1.0 equivalent) in toluene, add cesium carbonate (2.0 equivalents) and phenyl trimethylammonium iodide (2.5 equivalents).[4]

-

Heating: Heat the reaction mixture to 120°C and stir for 16-24 hours.[4]

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization: A Predictive Spectroscopic Profile

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic profile for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amide is distinct from primary and secondary amides due to the absence of N-H bonds.[5]

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (cyclopentyl and methyl) |

| ~1630-1680 | Strong | C=O stretch (Amide I band)[2] |

| ~1580-1600 | Medium | C=C stretch (aromatic ring) |

| ~1090-1100 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Predicted chemical shifts are provided below.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.3 | d | 2H | Aromatic protons ortho to the chlorine atom |

| ~4.0-4.2 | m | 1H | CH of the cyclopentyl group attached to nitrogen |

| ~3.0 | s | 3H | N-CH₃ |

| ~1.5-1.9 | m | 8H | CH₂ of the cyclopentyl group |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide) |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-C=O |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~55-60 | N-CH (cyclopentyl) |

| ~35-40 | N-CH₃ |

| ~25-30 | CH₂ (cyclopentyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 237/239 in a 3:1 ratio due to the chlorine isotopes).

-

Base Peak: Likely the benzoyl cation (C₇H₄ClO⁺) at m/z = 139/141, resulting from the cleavage of the amide C-N bond.[6]

-

Other Fragments: Loss of the cyclopentyl group, and further fragmentation of the benzoyl cation.

DOT Script for Analytical Workflow:

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Biological Activity and Applications

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They are found in numerous approved drugs and are a focus of ongoing drug discovery efforts.

Potential Areas of Interest:

-

Antitumor Agents: Many N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[7][8][9] The structural features of this compound make it a candidate for such activity.

-

Central Nervous System (CNS) Activity: The benzamide scaffold is present in several drugs that act on the CNS, including antipsychotics and antiemetics. The lipophilicity of the target compound would facilitate its ability to cross the blood-brain barrier.

-

Agrochemicals: Substituted benzamides have also found applications as herbicides and fungicides.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of this compound.

Conclusion

References

-

J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

-

ACS Publications. (2013, June 21). Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLORO-N-CYCLOPENTYLBENZYLAMINE. Retrieved from [Link]

-

ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride. Retrieved from [Link]

-

Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrate scope for the N‐methylation of amides.[a]. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Different methods for the synthesis of N‐methylated amides. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-cyclopentylbenzylamine. Retrieved from [Link]

-

Semantic Scholar. (2022, October 3). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

EPA. (n.d.). 4-Chloro-N-cyclopentyl-α-methylbenzenemethanamine Properties. Retrieved from [Link]

-

SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[10]. [Image]. Retrieved from [Link]

-

PubMed. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

- Google Patents. (2012, June 12). US9504746B2 - Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide.

-

Hilaris. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PMC. (n.d.). 4-Chloro-N-methylbenzamide. Retrieved from [Link]

-

(n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]

- Google Patents. (n.d.). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.

-

ChemSynthesis. (2025, May 20). 4-chloro-2-cyclopenten-1-yl(methyl)cyanamide. Retrieved from [Link]

-

CIPIT. (n.d.). (11) Patent Number: KE 711. Retrieved from [Link]

-

(n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Google Patents. (n.d.). NO1994008I1 - Moklobemid/ 4-klor-N-(2-(4-morfolinyl)-etyl)benzamid.

-

(n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]

-

(n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

(n.d.). Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. CAS 6873-44-5: 4-chloro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

Predicted biological activity and mechanism of action for 4-chloro-N-cyclopentyl-N-methylbenzamide

Executive Summary

This technical guide provides a predictive pharmacological analysis of 4-chloro-N-cyclopentyl-N-methylbenzamide , a lipophilic small molecule possessing a benzamide core decorated with a 4-chloro substituent and a sterically demanding N-cyclopentyl-N-methyl moiety.

While direct clinical data for this specific chemical entity (NCE) is limited in public registries, Structure-Activity Relationship (SAR) analysis places it firmly within the chemical space of Type 1 Glycine Transporter (GlyT1) inhibitors and Cannabinoid Receptor (CB1) modulators . This guide synthesizes predicted mechanisms of action, focusing on its potential utility in treating CNS disorders characterized by glutamatergic hypofunction (e.g., Schizophrenia) or endocannabinoid dysregulation.

Chemical Architecture & Pharmacophore Analysis

The biological activity of this compound is dictated by three distinct structural domains that govern its pharmacokinetics (PK) and pharmacodynamics (PD).

| Structural Domain | Chemical Feature | Predicted Biological Impact |

| Aromatic Core | 4-Chlorophenyl | Lipophilicity & Stability: The chlorine atom at the para-position blocks metabolic oxidation (CYP450) at the most reactive site, extending half-life ( |

| Linker | Tertiary Amide | Conformational Lock: Unlike secondary amides, the N-methyl group removes the hydrogen bond donor capability. This prevents non-specific binding to cytosolic proteins and forces the amide bond into a specific cis/trans rotamer equilibrium, often required for binding to GPCR transmembrane pockets. |

| Hydrophobic Tail | N-Cyclopentyl | Steric Occlusion: The cyclopentyl ring is a classic "grease ball" moiety used in medicinal chemistry to fill hydrophobic pockets (e.g., the orthosteric site of CB1 or the extracellular vestibule of GlyT1). |

Primary Predicted Mechanism: GlyT1 Inhibition

The strongest SAR correlation links this molecule to the inhibition of Glycine Transporter 1 (GlyT1) . GlyT1 regulates the concentration of glycine, a co-agonist required for the activation of N-methyl-D-aspartate (NMDA) receptors.

Mechanism of Action (MoA)

In the CNS, GlyT1 is primarily located on astrocytes surrounding glutamatergic synapses. It actively clears glycine from the synaptic cleft.

-

Hypothesis: this compound acts as a non-competitive inhibitor of GlyT1.

-

Causality: By binding to the transporter, it prevents the reuptake of glycine. This leads to an accumulation of synaptic glycine.

-

Therapeutic Outcome: Elevated glycine levels saturate the glycine-binding site (GluN1 subunit) of the NMDA receptor, potentiating NMDA signaling. This is a validated strategy for treating the negative symptoms of schizophrenia (associated with NMDA hypofunction).

Signaling Pathway Visualization

The following diagram illustrates the predicted impact of the compound on the glutamatergic synapse.

Figure 1: Predicted potentiation of NMDA receptor signaling via GlyT1 inhibition.

Secondary Predicted Mechanism: CB1 Receptor Modulation

The N-cyclopentyl-benzamide scaffold is also a privileged structure in cannabinoid pharmacology.

-

Target: Cannabinoid Receptor 1 (CB1).[1]

-

Predicted Mode: Negative Allosteric Modulator (NAM) or Neutral Antagonist .

-

Rationale: The 4-chlorophenyl group mimics the "A-ring" of Rimonabant, while the N-cyclopentyl group mimics the lipophilic steric bulk required for transmembrane helix interaction. Unlike full agonists (which often require an indole or bicyclic core), simple benzamides frequently act as antagonists or modulators.

-

Physiological Effect: Modulation of appetite, pain perception, and potentially lowering seizure threshold (based on 4-Cl-benzamide anticonvulsant data).

Experimental Validation Framework

To validate these in silico predictions, a tiered screening approach is required. This protocol ensures data integrity through self-validating controls.

Protocol A: [3H]-Glycine Uptake Assay (GlyT1 Validation)

Objective: Quantify the potency (

-

Cell System: CHO cells stably expressing human GlyT1 (hGlyT1).

-

Preparation: Plate cells at

cells/well in 96-well plates. Wash with HBSS buffer. -

Treatment: Incubate cells with the test compound (0.1 nM – 10 µM) for 15 minutes at 37°C.

-

Control:Sarcosine (100 µM) as a positive control for inhibition.

-

Vehicle: 0.1% DMSO.

-

-

Uptake Phase: Add [3H]-Glycine (50 nM final concentration). Incubate for 10 minutes.

-

Termination: Rapidly wash cells with ice-cold HBSS to stop transport. Lyse cells.

-

Quantification: Measure radioactivity via liquid scintillation counting (LSC).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Protocol B: GTP S Binding Assay (CB1 Validation)

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at CB1.

-

Membrane Prep: Isolate membranes from HEK293 cells overexpressing hCB1.

-

Incubation: Mix membranes with GDP (10 µM) and [35S]GTP

S (0.1 nM). -

Challenge:

-

Agonist Mode: Test compound alone.

-

Antagonist Mode: Test compound + CP55,940 (Full Agonist, EC80).

-

-

Readout: If the compound reduces CP55,940-induced GTP binding, it is an antagonist/NAM.

Screening Workflow Visualization

Figure 2: High-throughput screening (HTS) triage workflow for target validation.

ADME/Tox Predictions

-

Lipinski's Rule of 5:

-

MW: ~237.7 Da (Pass < 500)

-

H-Bond Donors: 0 (Pass < 5)

-

H-Bond Acceptors: 1 (Pass < 10)

-

cLogP: ~3.2 (Pass < 5)

-

-

Metabolic Liability: The cyclopentyl ring is susceptible to hydroxylation by CYP3A4. The N-methyl group may undergo demethylation.

-

Toxicity: 4-chloroanilines (potential hydrolysis product) can be toxic, but the amide bond is generally stable.

References

-

Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: Benzamide Derivatives." Journal of Medicinal Chemistry.

-

López-Rodríguez, M. L., et al. (2005). "Design and Synthesis of New Benzamide Derivatives as CB1 Receptor Antagonists." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). "4-chloro-N-cyclopentylbenzylamine (Analog)." National Center for Biotechnology Information.

-

Sur, C., et al. (2003). "GlyT1 inhibition as a potential treatment for schizophrenia." Current Opinion in Investigational Drugs.

Sources

Thermodynamic stability and melting point data for 4-chloro-N-cyclopentyl-N-methylbenzamide

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-chloro-N-cyclopentyl-N-methylbenzamide

Foreword: A Methodological Approach in the Absence of Direct Data

Therefore, this guide is structured not as a datasheet, but as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals to provide the foundational knowledge and detailed protocols required to determine these critical parameters. We will explore the "why" behind experimental choices and the logic of data interpretation, grounding our discussion in established analytical techniques and regulatory expectations. While direct data for the target compound is absent, we will utilize data from structurally analogous compounds to illustrate concepts and data presentation, ensuring this guide serves as a practical and authoritative resource for your internal characterization efforts.

The Critical Role of Melting Point and Thermodynamic Stability in Drug Development

The journey from a promising chemical entity to a viable drug product is contingent on a thorough understanding of its physical and chemical properties. Among the most fundamental of these are the melting point and thermodynamic stability. These parameters are not mere data points; they are critical indicators that influence a compound's entire development lifecycle.

-

Melting Point (Tfus): The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a direct reflection of the strength of the crystal lattice energy.[1][2] For a drug substance, the melting point profoundly impacts:

-

Solubility and Dissolution Rate: A high melting point often correlates with low aqueous solubility, a major hurdle for oral bioavailability.[2] The energy required to break the crystal lattice must be overcome for the molecule to be solvated.

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a pure crystalline compound. Impurities typically cause a depression and broadening of the melting range.

-

Formulation and Manufacturing: Knowledge of the melting point is essential for developing manufacturing processes like hot-melt extrusion or selecting appropriate excipients.

-

-

Thermodynamic Stability: This refers to the resistance of the drug substance to chemical degradation or physical changes under various environmental conditions.[3][4] It is a cornerstone of establishing a drug's shelf-life and ensuring patient safety. Key aspects include:

-

Chemical Stability: The propensity of the molecule to degrade via hydrolysis, oxidation, or other chemical reactions.

-

Physical Stability: The potential for changes in solid-state form, such as converting from a metastable to a more stable polymorph, which can drastically alter solubility and bioavailability.[5]

-

Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing to define re-test periods and recommended storage conditions.[3][6][7]

-

A comprehensive evaluation of these properties early in development is a vital, risk-mitigating strategy, preventing costly failures in later stages.[8]

Determination of Melting Point

The melting point is determined by observing the temperature range over which a crystalline solid transitions to a liquid.

Experimental Methodology I: Capillary Melting Point

This is a classical and widely used technique for determining the melting point of a crystalline organic solid.[9] It relies on visually observing the melting process of a small sample packed into a capillary tube.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Gently tap the open end of a glass capillary tube into the sample powder.

-

Invert the tube and tap it gently on a hard surface, or drop it down a longer glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm.[10]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Place a calibrated thermometer in the designated port if not already integrated.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurement.

-

Precise Determination: Prepare a new sample. Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as this range. A pure compound typically exhibits a sharp range of 0.5-1.0°C.

-

Experimental Methodology II: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides a more quantitative and detailed view of the melting process.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) according to the manufacturer's protocol.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

-

Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Apply a constant heating rate, typically 10°C/min.

-

-

Data Analysis:

-

The melting process appears as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is often taken as the melting point.

-

The peak temperature represents the temperature of maximum heat flow.

-

The area under the peak corresponds to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.[13][14]

-

Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Illustrative Data for Analogous Compounds

In the absence of experimental data for this compound, the following table provides melting points for structurally related compounds to serve as a reference.

| Compound Name | Structure | Melting Point (°C) | Source |

| 4-Chlorobenzamide | 4-Cl-Ph-CONH₂ | 172-176 | [15][16] |

| Benzanilide | Ph-CONH-Ph | 161-165 | [17][18] |

Note: These values are for illustrative purposes only and do not predict the melting point of the target compound.

Predictive Approaches

When experimental determination is not feasible, computational models can provide an estimate. Quantitative Structure-Property Relationship (QSPR) and machine learning models use molecular descriptors to predict properties like melting point.[1][19][20] These models are trained on large datasets of known compounds and can offer valuable insights during early discovery phases.[21]

Assessment of Thermodynamic Stability

Thermodynamic stability is assessed by measuring changes in the material's physical and chemical properties when subjected to thermal stress.

Experimental Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[22] It is the primary technique for determining thermal stability and decomposition profiles.

-

Instrument Calibration: Ensure the TGA balance is calibrated for mass and the furnace is calibrated for temperature.

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (platinum or ceramic).

-

Measurement:

-

Place the sample pan onto the TGA's high-precision balance.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to create a non-reactive environment.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[23]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

The resulting plot of mass vs. temperature is called a thermogram.

-

A flat, horizontal region indicates thermal stability.

-

A downward step in the curve signifies mass loss due to decomposition or volatilization.[24]

-

The onset temperature of mass loss is a key indicator of the beginning of decomposition and thus, the upper limit of thermal stability.[25]

-

The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.[22]

-

Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for thermodynamic stability assessment using TGA.

Regulatory Framework: ICH Stability Testing

While TGA provides a rapid assessment of thermal stability, regulatory approval for a drug product requires long-term stability data under defined storage conditions. The ICH provides a harmonized framework for these studies.[4][26]

-

Long-Term Studies: Typically conducted for a minimum of 12 months under conditions relevant to the intended storage climate zone (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[4]

-

Accelerated Studies: Performed for 6 months under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict the long-term stability profile and identify potential degradation products.[4][6]

These studies evaluate not just decomposition but also changes in appearance, purity, and other critical quality attributes over the proposed shelf-life of the drug.[7]

Conclusion and Forward Path

This guide has outlined the essential experimental and conceptual framework for determining the melting point and thermodynamic stability of this compound. While specific data for this compound remains to be determined, the protocols for capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis provide a robust and validated pathway for its characterization.

For drug development professionals, the application of these techniques is a non-negotiable step. The data generated will directly inform purity assessment, formulation strategy, manufacturing process design, and regulatory submissions. By rigorously applying these methodologies, researchers can build a comprehensive physicochemical profile, mitigating risks and paving the way for the successful development of this promising compound.

References

-

4-Chlorobenzamide - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

-

Melting point determination. Edisco. [Link]

-

Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

-

Melting point determination. University of Toronto. [Link]

-

ICH guidelines for stability studies. Slideshare. [Link]

-

Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

-

General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Semantic Scholar. [Link]

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

-

Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

Benzanilide (C13H11NO) properties. Mol-Instincts. [Link]

-

Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. PMC. [Link]

-

Thermal Analysis of Pharmaceuticals Handbook. METTLER TOLEDO. [Link]

-

How can I interpret a TGA graph? (2015, April 3). ResearchGate. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]

-

TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. [Link]

-

Identifying the Stable Polymorph Early in the Drug Discovery-Development Process. (2025, August 9). ResearchGate. [Link]

-

BENZANILIDE. Techno PharmChem. [Link]

-

Benzanilide. DrugFuture. [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery World. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

-

Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]

-

How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. [Link]

-

CID 139083282 | C16H16Cl2N2O2. PubChem. [Link]

-

Thermogravimetric Analysis. University of Illinois Urbana-Champaign. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

-

Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. ACS Publications. [Link]

-

DSC Analysis Guide: Thermal Testing Insights. (2025, May 19). Torontech. [Link]

-

DCS - DSC Curve Solutions thermal analysis software. VisualLab. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. [Link]

-

4: Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. [Link]

-

Differential Scanning Calorimetry. (2022, November 9). MILL Wiki. [Link]

-

Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. [Link]

-

How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024, July 23). TA Instruments. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. database.ich.org [database.ich.org]

- 8. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edisco.it [edisco.it]

- 10. jk-sci.com [jk-sci.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. torontech.com [torontech.com]

- 14. caotechnology.com.au [caotechnology.com.au]

- 15. chembk.com [chembk.com]

- 16. 4-Chlorobenzamide | 619-56-7 [chemicalbook.com]

- 17. technopharmchem.com [technopharmchem.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. etamu.edu [etamu.edu]

- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 24. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 25. torontech.com [torontech.com]

- 26. ICH guidelines for stability studies | PDF [slideshare.net]

Structure-activity relationship (SAR) studies involving cyclopentyl-methylbenzamide derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of cyclopentyl-methylbenzamide derivatives , a privileged scaffold in medicinal chemistry primarily utilized in the development of Orexin Receptor Antagonists (for sleep/wake disorders) and CCR2 Antagonists (for inflammation/neuropathic pain).

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The cyclopentyl-methylbenzamide scaffold represents a versatile pharmacophore in G-Protein Coupled Receptor (GPCR) drug discovery. Its structural rigidity, provided by the cyclopentyl ring, combined with the hydrogen-bonding capability and lipophilic vectors of the benzamide core, makes it an ideal template for targeting class A GPCRs.

This guide focuses on two primary therapeutic applications:

-

Orexin Receptor Antagonists (OX1R/OX2R): Where the scaffold serves as a core linker, positioning aromatic moieties to block neuropeptide binding (e.g., Takeda's patent US9493432).

-

CCR2 Antagonists: Where the cyclopentyl amine mimics the pyrrolidine/piperidine cores found in earlier chemokine antagonists.

Scaffold Analysis & Chemical Space

The core structure,

The Pharmacophore Map

-

Vector A (Benzamide Core): The "Northern" region. Substitutions here (e.g., 3-methyl, 4-bromo) dictate electronic properties and occupy hydrophobic pockets (e.g., S2/S3 pockets in Orexin receptors).

-

Vector B (Amide Linker): The

-methyl group is critical. It eliminates a hydrogen bond donor (reducing polar surface area) and restricts conformation, often favoring the cis-amide rotamer which can be bio-active. -

Vector C (Cyclopentyl Ring): The "Southern" region. This aliphatic ring acts as a spacer. Stereochemistry (1,2-cis vs 1,2-trans) is the primary determinant of potency.

Visualization: Chemical Space & SAR Logic

The following diagram illustrates the core scaffold and the logic flow for derivatization.

Caption: SAR decision tree for cyclopentyl-methylbenzamide optimization showing key modification vectors.

Case Study: Orexin Receptor Antagonists

Based on patent literature (e.g., Takeda US9493432), this scaffold is pivotal in developing dual Orexin Receptor Antagonists (DORAs) and OX2R-selective agents.

Mechanistic Rationale

Orexin receptors (OX1R/OX2R) have a deep, lipophilic binding pocket. The benzamide moiety penetrates this pocket, while the cyclopentyl group acts as a rigid scaffold to orient a secondary polar group (often a benzothiazole or pyrimidine) towards the extracellular entrance.

Key SAR Findings

| Region | Modification | Effect on Activity (OX2R) | Mechanistic Insight |

| Benzene (R3) | 3-Methyl | Enhanced | Fills a small hydrophobic sub-pocket; prevents metabolic oxidation at the vulnerable position. |

| Benzene (R4) | 4-Bromo / 4-Aryl | Critical | The 4-position is the "exit vector." Coupling a triazole or pyrimidine here creates specific H-bonds with Tyr/His residues in the receptor. |

| Amide N | N-H | Decreased | Loss of potency due to high polar surface area (PSA) and lack of conformational bias. |

| Amide N | N-Methyl | Optimal | Reduces PSA, improves CNS penetration (crucial for sleep drugs), and locks the amide bond. |

| Cyclopentyl | 1,2-cis | Variable | Often preferred for compact binding modes in Takeda series. |

| Cyclopentyl | 1,2-trans | Variable | Preferred in some CCR2 series; stereochemistry must be empirically determined for each target. |

Lead Optimization Pathway

-

Hit Generation: Identification of N-cyclopentyl-3-methylbenzamide as a weak binder (

). -

Fragment Growth: Introduction of a bromine at the 4-position (4-bromo-N-cyclopentyl-3-methylbenzamide) allows for Suzuki coupling.

-

Potency Jump: Coupling a 2-fluorophenyl or heteroaryl group at the 4-position typically improves affinity to nanomolar range (

).

Experimental Protocols

Synthesis of 4-Bromo-N-cyclopentyl-3-methylbenzamide

This protocol describes the synthesis of the core building block used in SAR library generation.

Reagents:

-

4-Bromo-3-methylbenzoic acid (1.0 eq)

- -Methylcyclopentylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Activation: Dissolve 4-bromo-3-methylbenzoic acid in anhydrous DMF (0.1 M concentration) under

atmosphere. Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Dropwise add

-methylcyclopentylamine. -

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: ~296/298 amu).

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Calcium Flux (FLIPR)

To evaluate antagonistic activity against Orexin or CCR2 receptors.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing hOX2R or hCCR2 and

(promiscuous G-protein to force -

Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 minutes at 37°C.

-

Compound Addition: Add serial dilutions of the cyclopentyl-methylbenzamide derivative. Incubate for 15 minutes.

-

Agonist Challenge: Inject

concentration of Orexin-A or MCP-1 (CCL2). -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR Tetra system.

-

Analysis: Calculate

using a 4-parameter logistic fit.

Biological Pathway Visualization

Understanding the signaling blockade is essential for interpreting SAR data. The following diagram depicts the Gq-coupled pathway blocked by these antagonists.

Caption: Signal transduction pathway of Orexin receptors and the point of intervention by benzamide antagonists.

References

-

Takeda Pharmaceutical Company. Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.[1][2] US Patent 9,493,432.[1][2] Link

-

Letavic, M. A., et al. (2015).[3] Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate.[2][3] Journal of Medicinal Chemistry, 58(14), 5620–5636. Link

-

Kaiser, D., et al. (2018). Electrophilic Activation of Amides for the Preparation of Polysubstituted Pyrimidines. Synthesis, 51(02), 461-470. (Describes synthesis of N-cyclopentyl-3-methylbenzamide). Link

-

Incyte Corporation. CCR2 Antagonists (INCB3284). (General reference for cyclopentyl-amine based CCR2 antagonists). Link

Sources

An In-Depth Technical Guide to the LogP and Hydrophobicity of 4-chloro-N-cyclopentyl-N-methylbenzamide for Drug Development Professionals

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a fundamental physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] It governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, which is crucial for absorption and distribution.[3][4] An optimal balance of hydrophilicity and lipophilicity is essential; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while high hydrophilicity may hinder membrane permeability and cellular uptake.[3]

The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2] The logarithmic form, LogP, is more commonly used. For ionizable compounds, the distribution coefficient (LogD) is a more relevant descriptor as it accounts for the pH-dependent distribution of all species (ionized and non-ionized).[2][5]

Predicting the Lipophilicity of 4-chloro-N-cyclopentyl-N-methylbenzamide

In the absence of direct experimental data for this compound, we can estimate its LogP by examining structurally similar compounds. This approach, rooted in the principles of medicinal chemistry, allows us to make informed predictions to guide initial research efforts.

| Compound Name | Structure | Reported/Predicted LogP | Source |

| 4-chloro-N-methylbenzamide | 4-chlorobenzoyl group with an N-methyl substituent | Not directly available in searches, but can be inferred as a related structure. | Inferred from searches for similar compounds.[6][7][8][9] |

| 4-chloro-N-cyclopentylbenzamide | 4-chlorobenzoyl group with an N-cyclopentyl substituent | XLogP3-AA: 3.1 | Guidechem[10] |

| 4-chloro-N-(4-methylphenyl)benzamide | 4-chlorobenzoyl group with an N-(p-tolyl) substituent | XLogP3: 3.6 | PubChem[11] |

Based on these related structures, it is reasonable to hypothesize that the LogP of this compound will also be in a moderately lipophilic range. The presence of the chlorine atom and the two alkyl substituents on the amide nitrogen (cyclopentyl and methyl) will contribute to its overall hydrophobicity.

Methodologies for Determining LogP and Hydrophobicity

A multi-faceted approach, combining experimental determination with computational modeling, provides the most comprehensive understanding of a compound's lipophilicity.

Experimental Determination of LogP

1. The Shake-Flask Method (OECD 107)

The "gold standard" for LogP determination is the shake-flask method.[5][12] This technique directly measures the partitioning of a solute between n-octanol and water.

Protocol: Shake-Flask LogP Determination

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Dissolve a precise amount of this compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Caption: Shake-Flask method workflow for LogP determination.

2. HPLC-Based Methods for Hydrophobicity Index

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less material-intensive alternative for estimating hydrophobicity.[1][14] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used, and solutes elute in order of increasing hydrophobicity with a polar mobile phase.[15] The retention time of a compound can be correlated with its LogP.

A hydrophobicity index (HI) can be determined, which is often defined as the percentage of organic solvent in the mobile phase required to achieve a specific retention factor.[16][17]

Protocol: RP-HPLC for Hydrophobicity Index

-

System Setup: Use a C18 column with a mobile phase consisting of a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[18]

-

Calibration: Inject a series of standard compounds with known LogP values that span the expected range for this compound.

-

Sample Analysis: Inject a solution of the test compound.

-

Data Acquisition: Record the retention times for both the standards and the test compound.

-

Correlation: Plot the logarithm of the retention factor (log k) of the standards against their known LogP values to generate a calibration curve.[19]

-

Determination: Use the retention time of this compound to calculate its log k and then determine its LogP from the calibration curve.

Caption: RP-HPLC workflow for estimating LogP.

Computational Prediction of LogP

In silico methods are invaluable for high-throughput screening and for prioritizing compounds for synthesis and further testing.[3] These methods can be broadly categorized as atom-based, fragment-based, and property-based.[20]

-

Fragment-based methods: These approaches, such as the widely used ClogP, calculate the LogP of a molecule by summing the contributions of its constituent fragments and applying correction factors.[21]

-

Atom-based methods: These methods, like XLogP3, consider the contribution of individual atoms to the overall lipophilicity.[10]

-

Machine Learning and AI: More recent approaches utilize machine learning and graph convolutional neural networks to predict LogP from molecular structures with increasing accuracy.[22][23]

While computational methods are powerful, they are predictive and should be validated with experimental data whenever possible. Discrepancies between calculated and experimental values can arise, particularly for novel chemical scaffolds.[24]

Conclusion and Future Directions

Understanding the LogP and hydrophobicity of this compound is a critical step in its evaluation as a potential drug candidate. Based on the analysis of structurally related compounds, a moderately lipophilic character is anticipated. This guide outlines the established experimental and computational methodologies that should be employed to definitively determine these properties.

-

In Silico Prediction: Utilize multiple computational models (e.g., XLogP3, ClogP) to establish an initial predicted LogP range.

-

Experimental Verification: Conduct an RP-HPLC-based screen to obtain a rapid, experimentally derived hydrophobicity index.

-

Definitive Measurement: For late-stage preclinical candidates, perform the gold-standard shake-flask method to obtain a precise LogP value for regulatory submissions and in-depth pharmacokinetic modeling.

By systematically applying these principles, research and development teams can build a robust physicochemical profile for this compound, enabling data-driven decisions throughout the drug discovery and development pipeline.

References

-

LogP/D - Cambridge MedChem Consulting. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

How important is LogP in drug design? - Quora. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]

-

SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY - Revue Roumaine de Chimie -. [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. [Link]

-

Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides | Analytical Chemistry - ACS Publications. [Link]

-

Shake Flask Method | PDF | Science & Mathematics - Scribd. [Link]

-

Hydrophobicity indices for amino acid residues as determined by HPLC - ResearchGate. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed. [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]

-

Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society. [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds - Virtual Computational Chemistry Laboratory. [Link]

-

Hydrophobicity scales - Wikipedia. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

-

LogP vs LogD - What is the Difference? - ACD/Labs. [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P

-

4-chloro-N-[[cyclopropylmethyl(formyl)amino]methyl]benzamide | C13H15ClN2O2 | CID 154584713 - PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC. [Link]

-

4-Chloro-N-cyclopentyl-α-methylbenzenemethanamine Properties - EPA. [Link]

-

4-chloro-N-cyclopentylbenzylamine | C12H16ClN | CID 834083 - PubChem. [Link]

-

4-CHLORO-N-CYCLOPENTYLBENZYLAMINE - gsrs. [Link]

-

CID 139083282 | C16H16Cl2N2O2 - PubChem. [Link]

-

Product Properties Test Guidelines OPPTS 830.7570 Partition Coefficient (n-Octanol/Water), Estimation By Liquid Chromatography - epa nepis. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

-

N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride | C12H17Cl2N | CID 11948816. [Link]

-

4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem. [Link]

-

4-Chloro-N-methylbenzamide - PMC. [Link]

-

4-chloro-2-cyclopenten-1-yl(methyl)cyanamide - C7H9ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 6873-44-5: 4-chloro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 7. CID 139083282 | C16H16Cl2N2O2 | CID 139083282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6873-44-5 | MFCD00774485 | 4-Chloro-N-methylbenzamide [aaronchem.com]

- 9. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 23. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 24. longdom.org [longdom.org]

Pharmacophore Identification and Structural Profiling of 4-chloro-N-cyclopentyl-N-methylbenzamide

Topic: Identification of pharmacophores within the 4-chloro-N-cyclopentyl-N-methylbenzamide structure Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

The molecule This compound represents a distinct lipophilic scaffold within the benzamide class. Unlike primary benzamides often associated with HDAC inhibition or simple fragment libraries, this tertiary amide features a specific steric and electronic profile defined by its N-substitution pattern.

This guide provides a rigorous technical framework for identifying the pharmacophoric features of this structure. By deconstructing the molecule into its constituent electronic and steric domains, we define its potential interactions with biological targets, ranging from G-Protein Coupled Receptors (GPCRs) to intracellular chaperones like the Sigma-1 receptor.

Structural Anatomy & Physicochemical Properties

Before assigning pharmacophores, we must establish the physicochemical baseline. The molecule is characterized by a lack of Hydrogen Bond Donors (HBD) due to the tertiary amide, a critical factor in its binding profile.

Table 1: Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Pharmacological Implication |

| Molecular Weight | ~237.7 g/mol | Fragment-like/Lead-like space; high ligand efficiency potential. |

| LogP (Lipophilicity) | 3.2 – 3.5 | High membrane permeability; likely CNS penetrant. |

| H-Bond Donors (HBD) | 0 | Inability to act as a donor limits binding to targets requiring N-H interaction. |

| H-Bond Acceptors (HBA) | 1 (Carbonyl) | The amide carbonyl is the sole polar anchor. |

| Rotatable Bonds | 2 (C-N, C-C) | Restricted flexibility compared to linear alkyl chains; entropy penalty upon binding is lower. |

Pharmacophore Deconstruction

The identification of pharmacophores is performed by mapping specific atoms to their capacity to form supramolecular interactions (Van der Waals, electrostatic, hydrophobic).

The 4-Chlorophenyl Moiety (The "Head")

-

Feature Type: Hydrophobic (HYD) + Halogen Bond Donor (XB).

-

Mechanism: The phenyl ring engages in

stacking (T-shaped or parallel-displaced) with aromatic residues (Phe, Tyr, Trp). -

The Chlorine Effect: The chlorine atom at the para-position serves two roles:

-

Metabolic Blocking: It obstructs CYP450-mediated oxidation at the most reactive phenyl position.

-

Sigma Hole: Chlorine exhibits a positive electrostatic potential cap ("sigma hole") along the C-Cl bond axis, allowing it to act as a Lewis acid interacting with backbone carbonyls or sulfurs (Met, Cys) in the binding pocket.

-

The Tertiary Amide Linker

-

Mechanism: The carbonyl oxygen is a strong acceptor.

-

Constraint: The N-methyl and N-cyclopentyl substitutions force the amide bond into a specific rotameric population (typically trans or cis depending on steric clash with the ortho-phenyl protons), creating a rigid "kink" in the molecule.

The N-Cyclopentyl Group (The "Tail")

-

Feature Type: Hydrophobic / Steric Bulk (HYD).

-

Mechanism: This is a critical shape-determining feature. Unlike a flexible n-pentyl chain, the cyclopentyl ring occupies a defined volume.

-

Pharmacological Relevance: This motif is frequently observed in ligands targeting the Sigma-1 receptor and Cannabinoid receptors (CB1/CB2) , where lipophilic globular fits are required.

The N-Methyl Group[4][5]

-

Feature Type: Small Hydrophobic.

-

Mechanism: It eliminates the amide nitrogen's ability to donate a hydrogen bond. This forces the molecule to rely solely on the carbonyl for polar contacts, increasing the molecule's overall lipophilicity and blood-brain barrier (BBB) permeability.

Visualization: Pharmacophore Map

The following diagram utilizes the Graphviz DOT language to visualize the structural decomposition and the functional role of each pharmacophore.

Caption: Figure 1. Decomposition of the molecule into five distinct pharmacophoric nodes, linking chemical structure to binding function.

Protocol: In Silico Pharmacophore Generation

To scientifically validate these features, one must generate a 3D pharmacophore hypothesis. The following protocol outlines the standard operating procedure (SOP) using Ligand-Based Drug Design (LBDD) principles.

Phase 1: Conformer Generation

Objective: Explore the conformational space of the flexible cyclopentyl ring and the amide bond rotation.

-

Input: SMILES string CN(C1CCCC1)C(=O)c2ccc(Cl)cc2.

-

Force Field: OPLS3e or MMFF94x (suitable for small organic molecules).

-

Solvent Model: Implicit water (Generalized Born/Surface Area) to simulate physiological conditions.

-

Sampling: Generate 50-100 conformers per molecule using a systematic search or low-mode MD.

-

Filter: Discard conformers >10 kcal/mol above the global minimum.

Phase 2: Feature Mapping

Objective: Assign pharmacophore tags to the lowest energy conformers.

-

Software: LigandScout, MOE, or Schrödinger Phase.

-

Feature Definitions:

-

HBA: Vector originating from Carbonyl Oxygen.

-

HYD (Aromatic): Centroid of the phenyl ring with normal vector.

-

HYD (Aliphatic): Centroid of the cyclopentyl ring.

-

XB (Halogen): Vector extending from C4-Cl.

-

-

Exclusion Volumes: Define steric spheres around the N-methyl and Cyclopentyl groups to represent the "shape" that the receptor must accommodate.

Phase 3: Alignment and Scoring

If comparing against a known active ligand (e.g., a known Sigma-1 ligand like Haloperidol or Pentazocine):

-

Align: Superimpose the this compound conformers onto the reference ligand using the Phenyl ring and Amide/Amine nitrogen as pivot points.

-

Score: Calculate the RMSD of the pharmacophore feature overlap.

Target Prediction & Polypharmacology

Based on the identified pharmacophores, this scaffold shows high structural homology with ligands for specific biological targets.

Sigma-1 Receptor ( R)

The combination of a lipophilic aromatic head (4-Cl-phenyl) and a bulky amine-region (N-cyclopentyl) is the classic pharmacophore for Sigma-1 receptor ligands [1].

-

Hypothesis: The N-methyl group may reduce affinity slightly compared to a basic amine (which forms a salt bridge with Asp126), but the high lipophilicity may compensate via hydrophobic interactions with the receptor's diverse binding pocket.

Transient Receptor Potential (TRP) Channels

Benzamide derivatives are known modulators of TRP channels (e.g., TRPV1, TRPM8). The 4-chloro substitution is a common feature in antagonists for these channels [2].

Exclusion: HDAC Inhibition

While many benzamides are HDAC inhibitors, they typically require a primary amide or a zinc-binding group (like hydroxamic acid). The tertiary amide in this structure sterically hinders the zinc-binding geometry required for Class I HDAC inhibition [3], making this molecule a likely negative control for HDAC studies or a selective ligand for non-epigenetic targets.

Experimental Validation Workflow

To confirm the in silico predictions, the following workflow is recommended.

Caption: Figure 2. Experimental workflow to validate the pharmacophore hypothesis through binding assays and SAR analog synthesis.

References

-

Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. Link

-

Diver, M. M., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science, 365(6451), 1434-1440. Link

-

Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Therapy for Cancer. Journal of Biomedical Research, 29(1), 14-23. Link

Sources

- 1. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.umpr.ac.id [journal.umpr.ac.id]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-chloro-N-cyclopentyl-N-methylbenzamide

[1]

Abstract & Strategic Overview

This protocol details the synthesis of 4-chloro-N-cyclopentyl-N-methylbenzamide via a nucleophilic acyl substitution reaction (Schotten-Baumann conditions).[1] This structural motif—a benzamide substituted with a cycloalkyl-methylamine moiety—is a common pharmacophore in medicinal chemistry, often serving as a scaffold for exploring structure-activity relationships (SAR) in GPCR ligands or as an intermediate in the synthesis of agrochemicals.[1]

The synthesis strategy prioritizes regiocontrol and purity . We utilize the high reactivity of 4-chlorobenzoyl chloride coupled with N-methylcyclopentylamine in the presence of a tertiary amine base.[1] This method is selected over direct carboxylic acid coupling (using carbodiimides like EDC/DCC) to minimize byproduct formation (e.g., N-acylureas) and simplify downstream purification.[1]

Reaction Scheme

Reagents: 4-Chlorobenzoyl chloride + N-Methylcyclopentylamine + Triethylamine (Et₃N) Solvent: Dichloromethane (DCM) (Anhydrous) Conditions: 0 °C to Room Temperature (RT), N₂ atmosphere[1]

Experimental Design & Causality

Reagent Selection Logic

-

4-Chlorobenzoyl Chloride: Chosen as the electrophile due to the excellent leaving group ability of the chloride ion (

), ensuring rapid reaction kinetics even at low temperatures.[1] -

N-Methylcyclopentylamine: The nucleophile.[1] The secondary amine structure prevents over-alkylation issues common with primary amines.

-

Triethylamine (Et₃N): Acts as a proton scavenger. The reaction generates HCl; without a base, the amine nucleophile would be protonated to its non-nucleophilic hydrochloride salt, stalling the reaction.[1] Et₃N is chosen for its steric bulk (non-nucleophilic) and ease of removal (water-soluble salts).[1]

-

Dichloromethane (DCM): Selected for its high solubility for both reactants and the product, low boiling point (facilitating removal), and non-nucleophilic nature.[1]

Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Rationale |

| 4-Chlorobenzoyl Chloride | Electrophile | 1.0 | 175.01 | ~1.38 | Limiting reagent to ensure complete consumption of the acyl chloride.[1] |

| N-Methylcyclopentylamine | Nucleophile | 1.1 | 99.18 | ~0.85 | Slight excess drives the reaction to completion.[1] |

| Triethylamine (Et₃N) | Base | 1.5 | 101.19 | 0.726 | Excess ensures full neutralization of HCl evolved. |

| DCM (Anhydrous) | Solvent | N/A | 84.93 | 1.33 | Concentration ~0.2 M to manage exotherm. |

Step-by-Step Synthesis Protocol

Phase 1: Setup and Reagent Preparation[1]

-

Glassware Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with nitrogen (N₂) for 15 minutes.

-

Expert Insight: Moisture reacts with acyl chlorides to form carboxylic acids (4-chlorobenzoic acid), a difficult-to-separate impurity.[1] An inert atmosphere is critical.

-

-

Solvent Charging: Syringe anhydrous DCM (50 mL) into the RBF.

-

Amine Addition: Add N-methylcyclopentylamine (1.1 equiv) and Triethylamine (1.5 equiv) to the DCM. Stir to ensure homogeneity.

-

Thermal Control: Submerge the RBF in an ice/water bath (0 °C). Allow the internal temperature to equilibrate for 10 minutes.

-

Causality: The amidation reaction is highly exothermic. Starting at 0 °C prevents solvent boiling and minimizes side reactions (e.g., decomposition).[1]

-

Phase 2: Reaction Initiation[1]

-

Electrophile Preparation: In a separate dry vial, dissolve 4-chlorobenzoyl chloride (1.0 equiv) in DCM (10 mL).

-

Controlled Addition: Add the acyl chloride solution dropwise to the cold amine mixture over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel.

-

Observation: White fumes (HCl) may form briefly inside the flask, immediately neutralized by the base to form a white precipitate (Et₃N[1]·HCl). This precipitation confirms the reaction is proceeding.

-

-

Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–4 hours.

Phase 3: Monitoring and Workup[1]

-

TLC Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

-

Target: Disappearance of the acyl chloride (high R_f) and appearance of the amide product (lower R_f).[1]

-

-

Quenching: Quench the reaction by adding 1M HCl (30 mL) to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers.

-

Wash 1: Organic layer vs. 1M HCl (30 mL) – Removes residual amines.

-

Wash 2: Organic layer vs. Saturated NaHCO₃ (30 mL) – Neutralizes residual acid and removes any hydrolyzed 4-chlorobenzoic acid.[1]

-

Wash 3: Organic layer vs. Brine (30 mL) – Removes bulk water.

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes. Filter off the solids.[3]

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35 °C to yield the crude solid/oil.

Visualization of Workflow

Figure 1: Logical workflow for the synthesis of this compound, highlighting critical control points for temperature and purification.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, the isolated material must pass the following checkpoints.

| Checkpoint | Method | Expected Result | Interpretation |

| Purity | HPLC / LC-MS | Single peak >95% area. | Confirm absence of 4-chlorobenzoic acid (hydrolysis product). |

| Identity | ¹H-NMR (CDCl₃) | Aromatic: ~7.4 ppm (4H, m)N-Me: ~2.8-3.0 ppm (3H, s)Cyclopentyl: Multiplets 1.5-2.0 ppm & methine ~4.5 ppm.[1] | Diagnostic N-Methyl singlet and Cyclopentyl methine proton shift confirm amide formation.[1] |

| Mass | MS (ESI+) | [M+H]⁺ = 238.1 (approx) | Matches theoretical molecular weight for C₁₃H₁₆ClNO. |

Troubleshooting

-

Problem: Product contains white solid impurity.

-

Problem: Low Yield.

-

Cause: Hydrolysis of acyl chloride due to wet solvent.

-

Solution: Ensure DCM is distilled or dried over molecular sieves before use.

-

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nucleophilic Acyl Substitution mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 834083, 4-Chloro-N-cyclopentylbenzylamine (Precursor Analogue).[1] Retrieved from .

-

ChemicalBook. (2023). 4-Chloro-N-methylbenzamide (Structural Analogue Properties). Retrieved from .

Application Note: Optimized Microwave-Assisted Synthesis of N-Methylbenzamide Derivatives

Abstract